L-LEUCYL-L-TYROSIN

Übersicht

Beschreibung

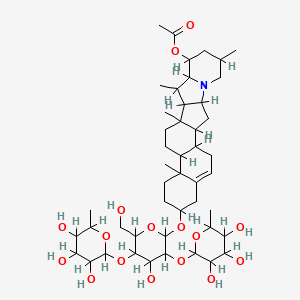

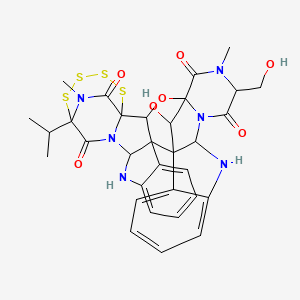

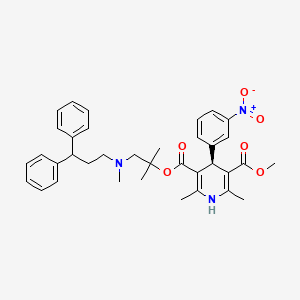

Leu-Tyr is a dipeptide formed from L-leucine and L-tyrosine residues. It has a role as a metabolite. It derives from a L-leucine and a L-tyrosine.

Wissenschaftliche Forschungsanwendungen

Biokatalytische Derivatisierung

L-Tyrosin, eine aromatische, polare, nicht-essentielle Aminosäure, enthält eine hochreaktive α-Amino-, α-Carboxyl- und Phenolhydroxylgruppe. Die Derivatisierung dieser funktionellen Gruppen kann Chemikalien wie L-3,4-Dihydroxyphenylalanin, Tyramin, 4-Hydroxyphenylbrenztraubensäure und Benzylisoquinolin-Alkaloide erzeugen, die in der pharmazeutischen, Lebensmittel- und Kosmetikindustrie weit verbreitet sind .

Enzym-katalysierte L-Tyrosin-Derivatisierung

Enzymkatalyse bietet einen vielversprechenden und effizienten Ansatz zur Synthese von Chemikalien aus L-Tyrosin aufgrund seiner hohen Spezifität, Vielfalt und Atomekonomie . Die chirale α-Aminogruppe von L-Tyrosin kann fünf verschiedenen Derivatisierungen unterzogen werden .

Antitumor-Effekte

Bioaktive Proteine/Polypeptide haben bemerkenswerte Antitumor-Effekte. Beispielsweise zeigt ein mariner Naturstoffmetabolit Cyclo (L-Leucyl-L-Prolyl)-Peptid (CLP) aus Streptomyces mangrovisoli eine starke Wechselwirkung mit CD151 und reduziert die CD151-Expression .

Immunmodulation

Einige spezielle Proteine haben auch besondere Fähigkeiten, wie z. B. Antitumor, Immunmodulation, Antioxidans und Antithrombose, und werden als bioaktive Proteine bezeichnet .

Entzündungshemmende Eigenschaften

Bioaktive Proteine/Polypeptide haben entzündungshemmende Eigenschaften .

Senkung des Blutdrucks

Bioaktive Proteine/Polypeptide haben Effekte wie die Senkung des Blutdrucks .

Antibakterielle Aktivität

Bioaktive Proteine/Polypeptide haben antibakterielle Aktivität .

Wirkmechanismus

Target of Action

L-Leucyl-L-Tyrosine, also known as Leucyltyrosine, is a dipeptide composed of the amino acids leucine and tyrosine . The primary targets of this compound are the mTORC1 and mTORC2 complexes . These complexes play crucial roles in cell growth and proliferation, responding to nutrient availability and hormone-dependent signals that promote cell division .

Mode of Action

The amino acid leucine, a component of Leucyltyrosine, is a potent stimulator of mTORC1 . It blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status, specifically the level of intracellular amino acids, to the control of cell growth .

Biochemical Pathways

The mTORC1 complex carries out its role by regulating certain anabolic (synthetic) and catabolic (degradative) processes . These involve protein synthesis, production of the protein-synthesis machinery in the form of ribosomes, lipid synthesis, and autophagy, a degradation process mediated by organelles called lysosomes .

Result of Action

The activation of mTORC1 by Leucyltyrosine can lead to increased cell growth and proliferation . Mtorc1 deficiency has been implicated in various human disorders, including cancer, neurodegeneration, metabolic diseases, and muscle atrophy, as well as being linked to changes involved in the ageing process .

Action Environment

The action of Leucyltyrosine is influenced by the intracellular availability of amino acids . High levels of the amino acid leucine inhibit SAR1B and sestrin 2, and high levels of arginine inhibit CASTOR1 . As a result, GATOR2 is able to inhibit GATOR1, leading to the activation of mTORC1 . This pathway can thereby integrate information about the cell to initiate growth when conditions are suitable .

Biochemische Analyse

Biochemical Properties

L-Leucyl-L-Tyrosine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the amino acid leucine, a component of L-Leucyl-L-Tyrosine, is known to stimulate protein synthesis via the mTOR complex 1 (mTORC1) activation . This regulation links the cellular nutrient status to the control of cell growth .

Cellular Effects

L-Leucyl-L-Tyrosine can influence various types of cells and cellular processes. For example, leucine, a component of L-Leucyl-L-Tyrosine, is a potent stimulator of mTORC1, which boosts cell growth and proliferation in response to nutrient availability . This regulation links the cellular nutrient status to the control of cell growth .

Molecular Mechanism

The molecular mechanism of L-Leucyl-L-Tyrosine involves its interactions at the molecular level. Leucine, a component of L-Leucyl-L-Tyrosine, blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status to the control of cell growth .

Metabolic Pathways

L-Leucyl-L-Tyrosine is involved in various metabolic pathways. For instance, tyrosine, a component of L-Leucyl-L-Tyrosine, is a precursor for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others .

Transport and Distribution

L-Leucyl-L-Tyrosine is transported and distributed within cells and tissues. For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Subcellular Localization

It is known that the mTORC1 complex, which is activated by leucine, a component of L-Leucyl-L-Tyrosine, is recruited to an organelle called the lysosome .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317217 | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-21-8 | |

| Record name | Leucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.